REACTION_CXSMILES
|
O.[NH2:2]N.C[N:5]([CH2:7][CH2:8][C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=O)C>C(O)C>[C:11]1([C:9]2[CH2:8][CH2:7][NH:5][N:2]=2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:0.1|
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
CN(C)CCC(=O)C1=CC=CC=C1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
EXTRACTION
|
Details
|
Extraction with chloroform
|
Type
|
CUSTOM
|
Details
|
by drying
|
Type
|
CONCENTRATION
|
Details
|
concentration
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |